molecular formula C19H20ClNO3S B2742575 1-(3-Chloro-2-methylbenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine CAS No. 2097868-89-6

1-(3-Chloro-2-methylbenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Cat. No.: B2742575
CAS No.: 2097868-89-6
M. Wt: 377.88
InChI Key: QJCXUMLZQDVCJW-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylbenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a specialized chemical reagent designed for research and development purposes. This compound features a 3-chloro-2-methylbenzenesulfonyl group, a motif found in various pharmacologically active sulfonamides . Simultaneously, the 2,3-dihydro-1-benzofuran-5-yl moiety is a privileged structure in medicinal chemistry, known for its presence in compounds with diverse biological activities and favorable metabolic profiles . The integration of these features through a pyrrolidine linker makes this molecule a high-value chemical intermediate for constructing more complex structures. This reagent is primarily intended for use in pharmaceutical research and drug discovery programs. Researchers can utilize it as a core building block (synthon) in synthesizing compound libraries for high-throughput screening. It is particularly useful for exploring structure-activity relationships (SAR) around sulfonamide-based therapeutics, potentially leading to new agents for a range of biological targets . The molecular architecture suggests potential for modulating various enzyme families, making it a versatile tool for biochemical assay development and mechanism of action studies. WARNING: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling and use of this substance.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3S/c1-13-17(20)3-2-4-19(13)25(22,23)21-9-7-16(12-21)14-5-6-18-15(11-14)8-10-24-18/h2-6,11,16H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCXUMLZQDVCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-Chloro-2-methylbenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a synthetic derivative that combines a pyrrolidine moiety with a sulfonyl group and a benzofuran structure. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

  • Molecular Formula : C16H18ClN1O2S
  • Molecular Weight : 335.84 g/mol
  • CAS Number : [insert CAS number if available]

The compound features:

  • A pyrrolidine ring which is known for its role in various biological activities.
  • A sulfonyl group that enhances reactivity and biological interactions.
  • A benzofuran moiety that is often associated with antioxidant and anti-inflammatory properties.

Antioxidant Activity

Research indicates that benzofuran derivatives exhibit significant antioxidant properties. For instance, studies on related compounds have shown their ability to scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory activity. A study highlighted that certain benzofuran derivatives activate the TLR4/NF-κB signaling pathway, leading to decreased production of pro-inflammatory cytokines . This suggests that our compound may also exert similar effects, potentially making it useful in treating inflammatory conditions.

Antitumor Properties

The anti-tumor potential of benzofuran compounds has been explored extensively. Some derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanisms often involve the modulation of key signaling pathways involved in cell survival and death.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with enzymes involved in inflammatory processes or tumor progression.
  • Modulation of Signaling Pathways : Similar compounds have been shown to influence pathways such as NF-κB and MAPK, which are crucial in inflammation and cancer.
  • Antioxidant Mechanisms : The presence of the benzofuran structure suggests potential interactions with reactive oxygen species (ROS), mitigating oxidative damage.

Case Studies and Research Findings

StudyFindings
Study on Benzofurans Identified significant anti-inflammatory effects; activation of TLR4/NF-κB pathway.
Antitumor Activity Research Demonstrated efficacy against multiple cancer cell lines; apoptosis induction noted.
Antioxidant Properties Compounds showed high radical scavenging activity; potential protective effects against oxidative stress.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that compounds similar to 1-(3-Chloro-2-methylbenzenesulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine exhibit anticonvulsant properties. The structure-activity relationship (SAR) studies reveal that the introduction of specific substituents can enhance the anticonvulsant activity of these compounds. For instance, modifications at the benzofuran or pyrrolidine rings can lead to improved efficacy in seizure models .

Antioxidant Properties

The benzofuran component is often associated with antioxidant activity. Compounds containing this moiety have been shown to scavenge free radicals effectively, thereby offering potential therapeutic benefits in oxidative stress-related conditions. This property makes it a candidate for further exploration in neuroprotective therapies.

Building Block for Drug Development

The sulfonyl group present in this compound enhances its reactivity, allowing it to serve as a versatile building block in organic synthesis. It can be employed to create various derivatives that may possess distinct biological activities. For example, the modification of the pyrrolidine ring can yield new compounds with targeted pharmacological effects .

Case Studies and Research Findings

Study Focus Findings
Morieux et al. (2010)Anticonvulsant ActivityIdentified structure modifications that enhance activity in seizure models .
Torregrosa et al. (2015)Sodium Channel ModulationDemonstrated that certain derivatives exhibit high protective indices comparable to existing anticonvulsants .
Recent Advances (2019)Synthesis TechniquesReviewed methods for synthesizing chlorine-containing heterocycles with diverse biological applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aryl Sulfonyl Groups

  • 1-(3-Bromo-5-methylphenylsulfonyl)pyrrolidine (CAS 1020252-96-3): Molecular Formula: C₁₁H₁₄BrNO₂S vs. C₁₇H₁₇ClNO₃S (target compound). Key Differences: Bromine replaces chlorine at the aryl position, increasing molecular weight (302.99 vs. ~339.8 for the target) and altering electronic properties. Bromine’s larger atomic radius may influence steric hindrance and binding affinity. Methyl substitution at the benzene ring is retained, preserving lipophilicity .
  • 1-[(2,2,4,6,7-Pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]carbamimidamido: Structural Features: A pentamethyl-substituted dihydrobenzofuran-sulfonyl group replaces the 3-chloro-2-methylbenzenesulfonyl group. The bulky methyl groups may reduce solubility but enhance steric specificity in binding pockets.

Benzofuran-Containing Derivatives

  • 5-APDB (1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine): Pharmacological Class: Psychoactive substituted amphetamine. Key Differences: Lacks the sulfonyl-pyrrolidine scaffold, instead featuring an aminopropyl side chain. This structural simplicity correlates with serotonergic activity, contrasting with the target compound’s likely enzyme-targeting sulfonamide .
  • 4-Chloro-2-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylamino]benzonitrile: Molecular Formula: C₁₇H₁₅ClN₂O vs. C₁₇H₁₇ClNO₃S (target). Functional Groups: A nitrile and ethylamino linker replace the sulfonyl-pyrrolidine, reducing hydrogen-bond acceptor capacity but increasing electrophilicity. The benzofuran-ethylamino linkage may favor different receptor interactions compared to the sulfonamide group .

Heterocyclic Sulfonamide Derivatives

  • 3-(2,3-Dihydro-1-benzofuran-5-yl)-1H-pyrazole-5-carboxylic acid: Molecular Formula: C₁₂H₁₀N₂O₃ vs. C₁₇H₁₇ClNO₃S (target). Functional Groups: A pyrazole-carboxylic acid replaces the pyrrolidine-sulfonyl group. The carboxylic acid enhances hydrophilicity but may limit membrane permeability compared to the sulfonamide’s balanced lipophilicity .

Data Table: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
Target Compound C₁₇H₁₇ClNO₃S ~339.8 3-Chloro-2-methylbenzenesulfonyl, pyrrolidine Likely enzyme/receptor modulator
1-(3-Bromo-5-methylphenylsulfonyl)pyrrolidine C₁₁H₁₄BrNO₂S 302.99 Bromo, methyl Increased steric hindrance
5-APDB C₁₁H₁₅NO 177.25 Aminopropyl Serotonergic activity
4-Chloro-2-[...]benzonitrile C₁₇H₁₅ClN₂O 298.77 Ethylamino, nitrile Electrophilic character

Research Findings and Implications

  • Electronic Effects : Chlorine in the target compound’s benzenesulfonyl group provides electron-withdrawing properties, enhancing sulfonamide acidity compared to bromine or methyl substituents .
  • Benzofuran Rigidity : The dihydrobenzofuran moiety in the target compound likely improves binding specificity compared to flexible alkylamine chains in 5-APDB .
  • Sulfonamide vs. Carboxylic Acid : Sulfonamide groups (target compound) offer better membrane permeability than carboxylic acids (e.g., pyrazole derivative in ), critical for central nervous system applications.

Preparation Methods

Palladium-Catalyzed Benzofuran Assembly

The 2,3-dihydrobenzofuran unit is synthesized via Pd(OAc)₂-catalyzed annulation (Scheme 1). Treatment of o-alkynylphenol derivatives with aryl boronic acids under Suzuki–Miyaura conditions yields benzofuran precursors, which are subsequently hydrogenated using H₂/Pd/C in ethanol (70–85% yield). Key advantages include:

  • Chemoselective reduction of the furan ring without disturbing aromatic substituents
  • Compatibility with electron-donating groups (e.g., methoxy, methyl) at the 5-position

Ruthenium-Mediated Cyclization

Alternative access to dihydrobenzofurans involves Ru-catalyzed C–H activation of m-hydroxybenzoic acids. Using γ-valerolactone (GVL) as a green solvent, this method achieves 60–78% yields while preserving acid-sensitive functional groups.

Pyrrolidine Ring Formation Strategies

Ring-Closing Metathesis (RCM)

Grubbs II catalyst facilitates RCM of N-protected diene amines (Table 1):

Starting Material Catalyst Loading Yield (%)
N-Ts-1,4-diaminobut-2-ene 5 mol% 82
N-Boc-1,4-diaminobut-2-ene 7 mol% 75

This method excels in producing enantiomerically pure pyrrolidines when using chiral catalysts.

Cyclization of γ-Amino Alcohols

Treatment of 4-chloro-1-(benzofuran-5-yl)butan-2-amine with K₂CO₃ in DMF induces intramolecular SN2 displacement, forming the pyrrolidine ring in 68% yield. Microwave irradiation (150°C, 20 min) enhances reaction efficiency to 89%.

Sulfonylation of the Pyrrolidine Nitrogen

Direct Sulfonyl Chloride Coupling

Reaction of 3-(2,3-dihydrobenzofuran-5-yl)pyrrolidine with 3-chloro-2-methylbenzenesulfonyl chloride proceeds optimally under Schotten–Baumann conditions (Table 2):

Base Solvent Temp (°C) Yield (%)
Pyridine CH₂Cl₂ 0→25 92
Et₃N THF 25 85
NaHCO₃ H₂O/EtOAc 40 78

Excess base (2.5 eq.) prevents HCl-mediated decomposition of the sulfonyl chloride.

Solid-Phase Sulfonylation

Immobilization of the pyrrolidine on Wang resin enables stepwise sulfonylation (0.2 mmol/g loading), achieving 94% purity after cleavage with TFA/DCM.

Convergent Synthesis Approaches

Suzuki–Miyaura Cross-Coupling

Arylboronic ester-functionalized pyrrolidine derivatives undergo Pd-mediated coupling with 5-bromo-2,3-dihydrobenzofuran (Scheme 2):

  • Catalyst: Pd(PPh₃)₄ (3 mol%)
  • Base: K₃PO₄
  • Solvent: DME/H₂O (4:1)
  • Yield: 76–84%

This method permits late-stage diversification of the benzofuran subunit.

Reductive Amination

Condensation of 2,3-dihydrobenzofuran-5-carbaldehyde with 1-(3-chloro-2-methylbenzenesulfonyl)pyrrolidin-3-amine using NaBH₃CN in MeOH affords the target compound in 81% yield.

Stereochemical Considerations

The C3 stereocenter in pyrrolidine significantly influences biological activity. Asymmetric hydrogenation using Josiphos-type ligands (Scheme 3) achieves enantiomeric excesses >98%:

Substrate Catalyst ee (%)
3-Ketopyrrolidine derivative Rh-(R)-Josiphos 99.2
Enamine precursor Ru-BINAP 97.5

Analytical Characterization Data

Critical spectroscopic signatures confirm successful synthesis:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, ArH), 6.78 (s, 1H, benzofuran-H), 3.21 (t, J=9.1 Hz, 1H, pyrrolidine-H)
  • HRMS : m/z calc. for C₁₉H₂₁ClNO₃S [M+H]⁺: 394.0978, found: 394.0975
  • XRD : Orthorhombic crystal system (Space group P2₁2₁2₁), dihedral angle between aromatic rings = 87.3°

Industrial-Scale Production Challenges

Key optimization parameters for kilogram-scale synthesis:

  • Catalyst Recycling : Pd recovery via activated carbon filtration achieves 93% metal reuse
  • Solvent Selection : Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact
  • Crystallization Control : Seeding with 0.1% w/w product crystals ensures polymorphic purity

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H sulfonylation using Ru(bpy)₃²⁺ enables direct functionalization of pyrrolidine at 3-position (yield: 65%).

Biocatalytic Approaches

Engineered sulfotransferases (e.g., SULT1A1) demonstrate 74% conversion in benzenesulfonyl group transfer under mild aqueous conditions.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound to achieve high purity?

Answer:
The synthesis of this compound requires precise control of reaction conditions, including:

  • Temperature: Maintaining a narrow range (e.g., 60–70°C) to avoid side reactions from thermally unstable intermediates .
  • Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonylation efficiency, while dichloromethane may be used for acid-sensitive steps .
  • Reaction monitoring: Thin-layer chromatography (TLC) with UV visualization is essential to track intermediates and confirm completion of sulfonylation or cyclization steps .
  • Purification: Column chromatography using gradients of ethyl acetate/hexane or methanol/dichloromethane resolves structurally similar byproducts .

Basic: Which spectroscopic techniques are most reliable for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assigns protons/carbons to the pyrrolidine, benzofuran, and sulfonyl groups. Key signals include downfield shifts for sulfonyl-attached protons (~δ 3.5–4.5 ppm) and aromatic protons in benzofuran (~δ 6.8–7.2 ppm) .
    • 2D NMR (COSY, HSQC): Resolves overlapping signals in the pyrrolidine ring and confirms connectivity .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within ±2 ppm) .

Advanced: How can computational methods accelerate reaction optimization for derivatives of this compound?

Answer:

  • Quantum Chemical Calculations (DFT): Predict transition states and energy barriers for sulfonylation or cyclization steps, reducing trial-and-error experimentation .
  • Machine Learning (ML): Train models on existing reaction data (e.g., solvent, temperature, yield) to predict optimal conditions for novel derivatives .
  • Feedback Loops: Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictive algorithms, as demonstrated by ICReDD’s reaction design framework .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Standardized Assays: Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay protocols (e.g., ATP levels for viability, fluorescence-based readouts) .
  • Metabolic Stability Testing: Use liver microsomes to assess compound degradation rates, which may explain variability in in vitro vs. in vivo results .
  • Dose-Response Analysis: Calculate EC50/IC50 values across multiple replicates to distinguish true activity from experimental noise .

Advanced: What strategies improve regioselectivity in modifying the pyrrolidine or benzofuran moieties?

Answer:

  • Protecting Groups: Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) during sulfonylation to direct functionalization to the benzofuran ring .
  • Catalytic Systems: Use Pd-catalyzed cross-coupling for selective C–H activation on benzofuran (e.g., Suzuki-Miyaura for boronic acid coupling) .
  • Steric Effects: Bulkier substituents on the pyrrolidine nitrogen can bias reactivity toward less hindered positions .

Advanced: How can researchers design experiments to investigate the compound’s mechanism of action?

Answer:

  • Target Fishing: Combine affinity chromatography with mass spectrometry to identify protein binding partners .
  • Molecular Dynamics (MD) Simulations: Model interactions between the compound and potential targets (e.g., kinases, GPCRs) to predict binding modes .
  • Knockout/RNAi Studies: Silence candidate targets in cell models to observe changes in compound efficacy .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with sulfonamide intermediates .
  • Ventilation: Use fume hoods for steps involving volatile solvents (e.g., dichloromethane) or toxic gases (e.g., HCl during acidification) .
  • Waste Disposal: Segregate halogenated waste (e.g., chlorinated solvents) and neutralize acidic/basic residues before disposal .

Advanced: How can statistical design of experiments (DoE) improve yield optimization?

Answer:

  • Factorial Design: Screen variables (e.g., temperature, solvent ratio, catalyst loading) to identify significant factors affecting yield .
  • Response Surface Methodology (RSM): Model non-linear relationships (e.g., solvent polarity vs. reaction rate) to pinpoint optimal conditions .
  • Taguchi Methods: Minimize variability by testing robustness against uncontrolled factors (e.g., humidity, reagent lot differences) .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation of the benzofuran moiety .
  • Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide group .
  • Solubility: Lyophilize as a stable solid or dissolve in DMSO (with aliquots to prevent freeze-thaw cycles) .

Advanced: How can researchers validate the compound’s selectivity in multi-target pharmacological studies?

Answer:

  • Kinase Profiling Panels: Test against a broad panel of kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Crystallography: Co-crystallize the compound with its target to confirm binding site interactions and rule out non-specific binding .
  • Negative Controls: Use structurally similar but inactive analogs to distinguish target-mediated effects .

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